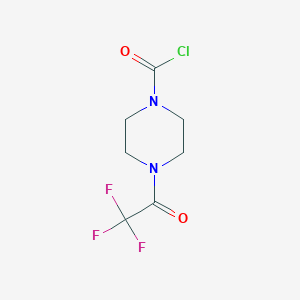
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- is a chemical compound that features a piperazine ring substituted with a carbonyl chloride group and a trifluoroacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- typically involves the reaction of piperazine with phosgene to form piperazinecarbonyl chloride. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form piperazinecarboxylic acid and trifluoroacetic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine for substitution reactions
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
科学的研究の応用
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its ability to form stable amide bonds.
Material Science: Used in the modification of polymers to introduce fluorinated groups, enhancing material properties such as hydrophobicity and thermal stability.
作用機序
The mechanism of action of 1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives .
類似化合物との比較
Similar Compounds
- 4-Methyl-1-piperazinecarbonyl chloride
- 1-Piperidinecarbonyl chloride
- 1-Pyrrolidinecarbonyl chloride
Uniqueness
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in applications requiring robust and stable intermediates .
特性
CAS番号 |
821800-17-3 |
|---|---|
分子式 |
C7H8ClF3N2O2 |
分子量 |
244.60 g/mol |
IUPAC名 |
4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C7H8ClF3N2O2/c8-6(15)13-3-1-12(2-4-13)5(14)7(9,10)11/h1-4H2 |
InChIキー |
VGNDPQKEQSUUNZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C(F)(F)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
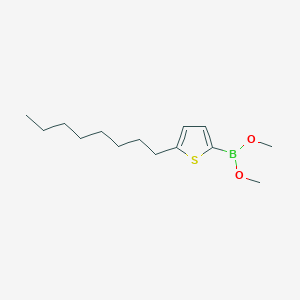
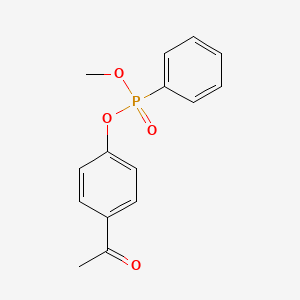
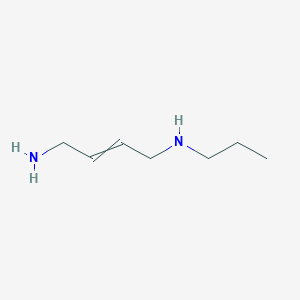
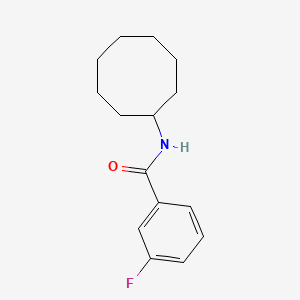
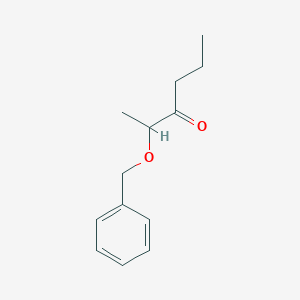
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)

![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
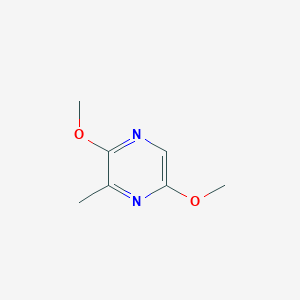
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
